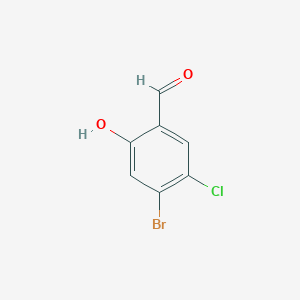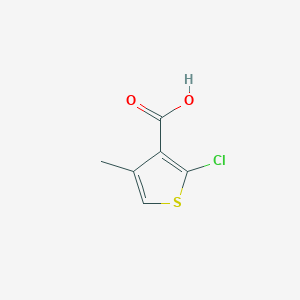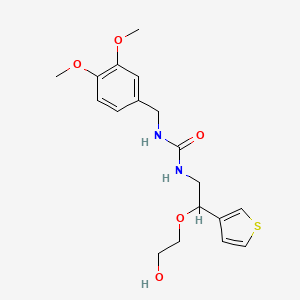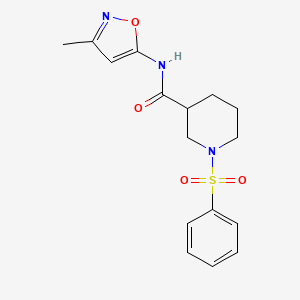
4-Bromo-5-chloro-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is a solid with a pale yellow color and a distinct aromatic odor .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is reversible, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Pharmacokinetics
Its molecular weight of 23546 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
The formation of oximes and hydrazones from aldehydes is a well-known reaction in organic chemistry, which can lead to significant changes in the chemical properties of the molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. For instance, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.
Biochemical Analysis
Biochemical Properties
It is known that brominated and chlorinated compounds often participate in halogen bonding, which can influence the interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that halogenated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated compounds can interact with biomolecules through halogen bonding, which can lead to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
It is known that halogenated compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
Halogenated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Halogenated compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Halogenated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-chloro-2-hydroxybenzaldehyde can be synthesized through the bromination and chlorination of 2-hydroxybenzaldehyde. The process involves dissolving 2-hydroxybenzaldehyde in a strong acid, followed by the addition of brominating and chlorinating agents such as sodium bromide and sodium hypochlorite . The reaction mixture is then purified and crystallized to obtain the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-5-chloro-2-hydroxybenzoic acid.
Reduction: 4-Bromo-5-chloro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-chloro-2-hydroxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-hydroxybenzaldehyde
- 3,5-Dichloro-2-hydroxybenzaldehyde
- 4-Bromo-2-hydroxybenzaldehyde
Uniqueness
4-Bromo-5-chloro-2-hydroxybenzaldehyde is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-bromo-5-chloro-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQYMROGJFPZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)

![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
![4-methyl-1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1h-pyrazole](/img/structure/B2949396.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)



![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)
![2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2949408.png)

